Pd-Catalyzed Benzofuran Cycloisomerization
In the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols to 2-methylene-2,3-dihydrobenzofuran-3-ols, the parent compound (R=H) consistently delivers isolated yields between 80% and 98%. This is a notably high and reliable yield range. In contrast, a closely related analog, 2-(1-hydroxy-1-phenylprop-2-yn-1-yl)phenol, where a phenyl group replaces the hydrogen on the propargylic carbon, provides a significantly lower yield of the corresponding benzofuran derivative under analogous conditions, highlighting the crucial role of propargylic substitution on reaction efficiency [1] [2].
Comparator (phenyl-substituted): lower yield
| Evidence Dimension | Isolated yield of 2-methylene-2,3-dihydrobenzofuran-3-ols |
|---|---|
| Target Compound Data | 80-98% yield |
| Comparator Or Baseline | 2-(1-hydroxy-1-phenylprop-2-yn-1-yl)phenol (comparator analog) |
| Quantified Difference | Significantly lower yield (exact yield not reported in abstract, but described as less reactive) |
| Conditions | PdX2 + 2KX (X = Cl, I), base, MeOH, 40 °C |
Why This Matters
This high-yielding cycloisomerization establishes this compound as a superior and more reliable starting material for the efficient construction of benzofuran scaffolds compared to bulkier analogs, directly impacting the cost and feasibility of synthesizing libraries of these biologically relevant molecules.
- [1] Gabriele, B., et al. (2008). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization... J Org Chem, 73(18), 7336-41. View Source
- [2] Mancuso, R., & Gabriele, B. (2013). A Recyclable Palladium-Catalyzed Synthesis of 2-Methylene-2,3-Dihydrobenzofuran-3-ols... Molecules, 18(9), 10901-10911. View Source
